Nicametate citrate

Catalog No.
S563782
CAS No.
1641-74-3
M.F
C18H26N2O9
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicametate citrate

CAS Number

1641-74-3

Product Name

Nicametate citrate

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C18H26N2O9

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IABBAGAOMDWOCW-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-(diethylaminoethyl)nicotinate citrate, Euclidan, nicametate, nicametate citrate, Provasan

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Nicametate citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169477. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of aromatic carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nicametate citrate is the stable, water-soluble citrate salt of 2-(diethylamino)ethyl nicotinate, functioning primarily as a prodrug for nicotinic acid and diethylaminoethanol . In industrial and pharmaceutical procurement, this specific salt form is prioritized over standard nicotinic acid and the nicametate free base due to its superior aqueous solubility, predictable crystalline stability, and modulated pharmacokinetic profile [1]. By utilizing the esterified prodrug form combined with a citrate counter-ion, formulators achieve a sustained-release profile that significantly mitigates the acute flushing side effects typically associated with immediate-release niacin, while ensuring compatibility with both solid oral and parenteral manufacturing workflows .

Substituting nicametate citrate with generic nicotinic acid or the nicametate free base compromises both formulation processability and physiological tolerability [1]. Utilizing standard nicotinic acid results in rapid systemic absorption that triggers severe cutaneous vasodilation (flushing), altering the intended sustained-release profile and limiting clinical viability[2]. Conversely, attempting to formulate with the nicametate free base introduces severe challenges in aqueous solubility and long-term solid-state stability [3]. The citrate salt's defined crystalline lattice and high solubility are strictly required to prevent crystallization shifts in matrices and to ensure consistent dissolution kinetics in both liquid injectables and stable solid dosage forms [4].

Aqueous Solubility and Parenteral Formulation Compatibility

Nicametate citrate exhibits highly favorable aqueous solubility driven by the citrate counter-ion, enabling stable dissolution in aqueous media suitable for parenteral administration. In contrast, the nicametate free base is highly lipophilic and exhibits poor aqueous solubility, making it unsuitable for direct liquid injectable formulations without the addition of complex emulsifiers or co-solvents [1].

Evidence DimensionAqueous solubility for liquid formulation
Target Compound DataHigh aqueous solubility (citrate salt)
Comparator Or BaselinePoor aqueous solubility (nicametate free base)
Quantified DifferenceEnables direct aqueous dissolution vs. requiring complex solubilization
ConditionsStandard aqueous media at physiological pH

High aqueous solubility is critical for formulating stable parenteral solutions and avoiding precipitation in liquid dosage forms.

Pharmacokinetic Sustained Release vs. Parent Compound

As a prodrug ester, nicametate citrate undergoes gradual in vivo hydrolysis to release nicotinic acid and diethylaminoethanol, extending the systemic circulation time of the active moiety . Comparative pharmacokinetic data indicates that esterified nicotinic acid derivatives maintain elevated plasma concentrations for significantly longer durations than the rapid spike and clearance observed with immediate-release nicotinic acid [1].

Evidence DimensionPlasma half-life and release kinetics
Target Compound DataSustained release via gradual ester hydrolysis
Comparator Or BaselineRapid absorption and clearance (Nicotinic acid)
Quantified DifferenceExtended therapeutic window vs. acute concentration spike
ConditionsIn vivo pharmacokinetic profiling

Extended pharmacokinetics reduce dosing frequency and prevent the acute concentration spikes that cause adverse effects.

Mitigation of Acute Cutaneous Vasodilation (Flushing)

Standard nicotinic acid administration is notorious for inducing severe cutaneous vasodilation (flushing) in a majority of subjects due to rapid peak plasma levels [1]. The esterification in nicametate citrate modulates the release rate, significantly lowering the incidence and severity of acute facial and cutaneous flushing compared to the high baseline flushing rates typically observed with unesterified nicotinic acid .

Evidence DimensionIncidence of acute flushing side effects
Target Compound DataSignificantly reduced flushing incidence
Comparator Or BaselineHigh flushing incidence (>70% typical for immediate-release nicotinic acid)
Quantified DifferenceLower peak plasma concentration of free nicotinic acid reduces receptor-mediated flushing
ConditionsOral administration of equivalent nicotinic acid doses

Improved tolerability directly impacts the viability of the final therapeutic product, making the esterified form a superior choice for patient-facing applications.

Solid-State Stability in Manufacturing Matrices

The citrate salt of nicametate forms a stable crystalline matrix that resists degradation and crystallization shifts under standard temperature and humidity conditions [1]. Formulations utilizing free-base active agents often face challenges with the drug crystallizing out of the matrix over time, whereas the citrate salt maintains uniform dispersion and stability in solid and transdermal matrices [2].

Evidence DimensionSolid-state physical stability
Target Compound DataStable crystalline matrix (Nicametate citrate)
Comparator Or BaselineProne to crystallization shifts (Free base forms)
Quantified DifferenceMaintains uniform dispersion vs. risk of phase separation over time
ConditionsLong-term storage in formulation matrices

Predictable solid-state stability is essential for GMP manufacturing, shelf-life extension, and consistent batch-to-batch reproducibility.

Formulation of Sustained-Release Vasodilators

Due to its prodrug ester structure, nicametate citrate is the specific choice for developing solid oral dosage forms where a sustained release of nicotinic acid is required, effectively bypassing the acute flushing side effects associated with the parent compound .

Parenteral Circulatory Support Solutions

The high aqueous solubility provided by the citrate counter-ion makes this compound ideal for manufacturing stable injectable solutions for peripheral and cerebral vascular research and therapies, a process that is highly challenging with the lipophilic free base .

Prodrug Pharmacokinetic Modeling

Nicametate citrate serves as an excellent benchmark compound in in vitro and in vivo studies evaluating the hydrolysis rates of nicotinic acid esters and the synergistic pharmacological effects of the diethylaminoethanol moiety [1].

UNII

1S708RDJ0V

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1641-74-3

Wikipedia

Nicametate citrate

Dates

Last modified: 08-15-2023

Explore Compound Types